molecular formula C39H46O8 B10753616 Methyl gambogate

Methyl gambogate

Cat. No.: B10753616
M. Wt: 642.8 g/mol
InChI Key: MFUIGIDUBRLELJ-ITGPLMSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl gambogate is a derivative of gambogic acid, a naturally occurring compound found in the resin of the Garcinia hanburyi tree. Gambogic acid has been studied extensively for its potential therapeutic properties, particularly its anti-cancer and anti-angiogenic activities . This compound, like its parent compound, exhibits significant biological activities and has been the subject of various scientific investigations.

Preparation Methods

The synthesis of methyl gambogate typically involves the modification of gambogic acid. One common method includes the esterification of gambogic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl gambogate undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C39H46O8

Molecular Weight

642.8 g/mol

IUPAC Name

methyl (Z)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoate

InChI

InChI=1S/C39H46O8/c1-21(2)11-10-16-37(8)17-15-25-30(40)29-31(41)27-19-24-20-28-36(6,7)47-38(34(24)42,18-14-23(5)35(43)44-9)39(27,28)46-33(29)26(32(25)45-37)13-12-22(3)4/h11-12,14-15,17,19,24,28,40H,10,13,16,18,20H2,1-9H3/b23-14-/t24-,28+,37-,38+,39-/m1/s1

InChI Key

MFUIGIDUBRLELJ-ITGPLMSCSA-N

Isomeric SMILES

CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)OC)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)OC)O)C)C

Origin of Product

United States

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